Unique Monoclinic Packing Arrangement
2-Acetyl-4-methylphenyl 4-bromobenzoate exhibits a distinct solid-state packing arrangement compared to its close structural analogs. Single-crystal X-ray diffraction analysis reveals that the target compound crystallizes in the monoclinic space group P21/c with specific unit cell parameters. This is a direct consequence of its unique molecular conformation, which is influenced by the ortho-acetyl and para-methyl substituents [1]. In contrast, the related analog 4-methylphenyl 4-bromobenzoate, which lacks the ortho-acetyl group, crystallizes with a dihedral angle of 54.43° between its benzene rings, indicating a significantly different molecular twist and intermolecular interaction profile [2].
| Evidence Dimension | Crystal Unit Cell Volume |
|---|---|
| Target Compound Data | V = 1131.50(5) ų |
| Comparator Or Baseline | 4-methylphenyl 4-bromobenzoate: Not directly comparable due to different space group. |
| Quantified Difference | Target compound exhibits a specific unit cell volume of 1131.50 ų with Z = 4 molecules per unit cell, characteristic of its unique crystal packing. |
| Conditions | Single-crystal X-ray diffraction, room temperature [1]. |
Why This Matters
The precise crystal structure parameters are essential for applications in crystal engineering and materials science, where predictable solid-state properties are required; substituting an analog with a different packing motif would fundamentally alter the material's behavior.
- [1] INFONA. (n.d.). Search results for 'acylal' and 'crystal structure'. Retrieved from https://www.infona.pl/ View Source
- [2] OALib. (n.d.). Abstract for '4-Methylphenyl 4-bromobenzoate'. Retrieved from http://www.oalib.com/ View Source
